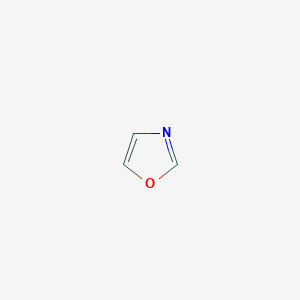

Oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-5-3-4-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWOFVYLHDMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182983 | |

| Record name | Oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-42-6 | |

| Record name | Oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJZ20I1LPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Oxazole Derivatives

Classical and Named Reactions in Oxazole Synthesis

The synthesis of this compound derivatives relies on a variety of well-established named reactions and modern cyclization strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is a fundamental method for preparing oxazoles ijpsonline.comwikipedia.orgsynarchive.com. This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone wikipedia.orgsynarchive.compharmaguideline.comcutm.ac.in.

Mechanism and Reagents: The reaction proceeds through the protonation of the acylamino keto moiety, followed by cyclization and dehydration in the presence of a mineral acid ijpsonline.com. Common cyclodehydrating agents include sulfuric acid (H2SO4), phosphorus pentachloride (PCl5), and phosphorus oxychloride (POCl3) ijpsonline.com. Polyphosphoric acid has been shown to increase yields to 50-60% ijpsonline.com. More recently, trifluoroacetic anhydride (B1165640) and concentrated sulfuric acid have also been employed successfully prezi.comnih.gov. The 2-acylamino ketone starting materials can often be prepared via the Dakin-West reaction wikipedia.org.

Product Scope and Research Findings: This method primarily yields 2,5-disubstituted oxazoles or 2,5-diarylthis compound derivatives ijpsonline.compharmaguideline.comcutm.ac.in. Research has explored variations such as solid-phase versions prezi.com and a coupled Ugi and Robinson-Gabriel synthesis for the preparation of 2,4,5-trisubstituted oxazoles wikipedia.orgnih.gov. Wipf et al. reported an extension allowing the synthesis of substituted oxazoles from readily available amino acid derivatives through side-chain oxidation of β-keto amides with the Dess-Martin reagent, followed by cyclodehydration using triphenylphosphine, iodine, and triethylamine (B128534) wikipedia.org.

Fischer this compound Synthesis

Discovered by Emil Fischer in 1896, the Fischer this compound synthesis is a dehydration reaction that forms 2,5-disubstituted oxazoles from the condensation of cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid ijpsonline.comcutm.ac.inprezi.comwikipedia.org.

Mechanism and Reagents: The reaction typically occurs under mild conditions by dissolving equimolar amounts of the cyanohydrin (itself derived from an aldehyde) and an aromatic aldehyde in dry ether, followed by passing dry, gaseous hydrogen chloride through the solution cutm.ac.inprezi.comwikipedia.org. While aromatic compounds are commonly used, aliphatic counterparts have also been successfully employed prezi.comwikipedia.org. The mechanism involves the initial addition of HCl to the cyanohydrin to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to an SN2 attack, loss of water to form a chloro-oxazoline intermediate, tautomerization, and finally, elimination of HCl to yield the this compound prezi.comwikipedia.org. The product often precipitates as a hydrochloride salt prezi.com.

Product Scope and Research Findings: A classic example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole cutm.ac.inwikipedia.org.

Van Leusen this compound Synthesis

The Van Leusen this compound synthesis, developed by Van Leusen et al. in 1972, is a versatile one-pot method for synthesizing 5-substituted oxazoles by reacting aldehydes with tosylmethyl isocyanide (TosMIC) under mild, basic conditions ijpsonline.commdpi.comwikipedia.orgchegg.comorganic-chemistry.org.

Mechanism and Reagents: TosMIC is a unique reagent possessing reactive isocyanide carbons, an active methylene (B1212753) group, and a tosyl leaving group ijpsonline.commdpi.comorganic-chemistry.org. It acts as a C2N1 "3-atom synthon" mdpi.com. The reaction mechanism involves the initial deprotonation of TosMIC, followed by an attack on the aldehyde's carbonyl group. This leads to a 5-endo-dig cyclization, forming an oxazoline (B21484) intermediate, which then undergoes elimination of the tosyl group to yield the this compound ijpsonline.commdpi.comwikipedia.orgorganic-chemistry.org. Common bases include potassium carbonate (K2CO3) in methanol (B129727) chegg.com.

Product Scope and Research Findings: This synthesis is particularly effective for preparing 5-substituted oxazoles ijpsonline.commdpi.comorganic-chemistry.org. Advanced methodologies have enabled the synthesis of 4,5-disubstituted oxazoles mdpi.comorganic-chemistry.org. The use of ionic liquids as solvents has been reported, as have microwave-assisted versions, enhancing efficiency and broadening substrate scope mdpi.comorganic-chemistry.org. Notably, if aldimines are used as starting materials instead of aldehydes, the Van Leusen reaction can be adapted to synthesize imidazoles wikipedia.orgorganic-chemistry.org.

Bredereck Reaction

The Bredereck reaction is a method for synthesizing this compound derivatives by reacting α-haloketones with amides ijpsonline.comcutm.ac.inslideshare.netslideshare.netchemeurope.comslideshare.net. This reaction is also recognized as the Blümlein-Lewy reaction or "formamide synthesis" researchgate.net.

Reagents and Product Scope: Typically, this reaction yields 2,4-disubstituted oxazoles ijpsonline.com. Amides such as formamide (B127407) or urea (B33335) can be used as reactants cutm.ac.inchemeurope.comresearchgate.net. Improvements to the method have been reported, including the use of α-hydroxyketones as starting materials by Pei et al. ijpsonline.com.

Cycloisomerization Reactions

Cycloisomerization reactions represent a versatile class of advanced synthetic methodologies for the preparation of polysubstituted oxazoles, particularly from readily available propargylic amides ijpsonline.commdpi.comchemeurope.comtandfonline.comacs.org.

Mechanism and Reagents: These reactions typically involve an initial cyclization of the propargylic amide to form an oxazoline intermediate, followed by an isomerization step to yield the desired this compound ijpsonline.com. They are known for their high efficiency and can often be performed under mild conditions ijpsonline.com. Silica gel-supported cycloisomerization has been reported ijpsonline.com.

Catalysis and Research Findings: Various catalysts have been developed for these transformations. Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2) has been employed as a bifunctional π acid and σ acid catalyst in tandem cycloisomerization/allylic alkylation reactions of N-(propargyl)arylamides with allylic alcohols, leading to this compound derivatives acs.org. Gold complexes have been shown to catalyze the 5-exo-dig cycloisomerization of N-propargylamides mdpi.com. Furthermore, p-toluenesulfonic acid monohydrate (PTSA) can serve as a bifunctional catalyst for propargylation/cycloisomerization processes involving propargylic alcohols and amides organic-chemistry.org.

Advanced Applications: Beyond simple cycloisomerization, these reactions have been integrated into more complex synthetic sequences. Examples include one-pot syntheses involving initial condensation of propargyl amine and benzoyl chloride to form an amide, followed by Sonogashira coupling and p-toluenesulfonic acid-catalyzed cycloisomerization chemeurope.com. Palladium-catalyzed reactions of N-propargylamides with aryl iodides in the presence of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), tri(2-furyl)phosphine, and sodium tert-butoxide (NaOtBu) have provided 2,5-disubstituted oxazoles organic-chemistry.org. Electrochemical syntheses from ketones and acetonitrile (B52724) have also been reported organic-chemistry.org. A tandem cycloisomerization/hydroxyalkylation from N-propargylamides with trifluoropyruvates has been developed for the synthesis of oxazoles containing trifluoromethyl-substituted alcohol units mdpi.com.

Erlenmeyer-Plochl Reaction

The Erlenmeyer-Plochl reaction, named after Friedrich Gustav Carl Emil Erlenmeyer who described it in 1893, is a classical method for the synthesis of 2,5-disubstituted oxazolone (B7731731) derivatives (azlactones) ijpsonline.comjocpr.comwikipedia.orgrsc.orgmodernscientificpress.com. These azlactones serve as important intermediates for the synthesis of various amino acids and other biologically active molecules jocpr.comwikipedia.orgmodernscientificpress.com.

Mechanism and Reagents: The reaction involves the condensation of hippuric acid (N-benzoylglycine) with an aldehyde in the presence of dry acetic anhydride and acetate (B1210297) ions, typically sodium acetate ijpsonline.comjocpr.comwikipedia.orgrsc.orgmodernscientificpress.com. The mechanism proceeds through the initial cyclization of hippuric acid to form 2-phenyl-oxazolone, followed by deprotonation and a Perkin condensation with the aldehyde wikipedia.orgrsc.orgmodernscientificpress.com. The reaction can be performed without added solvent rsc.org, and basic ionic liquids such as 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been shown to catalyze the reaction jocpr.com.

Product Scope and Research Findings: The primary products are 2,5-disubstituted oxazolones ijpsonline.comjocpr.comwikipedia.orgrsc.orgmodernscientificpress.com. These azlactones are valuable precursors for a wide range of compounds, including biologically active peptides, herbicides, fungicides, pesticides, and agrochemical intermediates jocpr.commodernscientificpress.com. Specific applications include the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one rsc.org and, under divergent conditions, indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans acs.org.

Data Tables

Table 1: Overview of Classical this compound Synthesis Methodologies

| Synthesis Method | Key Starting Materials | Typical Products | Key Reagents/Conditions | Discoverer(s) / Year |

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | 2,5-Disubstituted oxazoles | Mineral acids (H2SO4, PCl5, POCl3), Polyphosphoric acid, Trifluoroacetic anhydride | R. Robinson (1909), S. Gabriel (1910) ijpsonline.comwikipedia.orgsynarchive.com |

| Fischer this compound Synthesis | Cyanohydrins, Aldehydes | 2,5-Disubstituted oxazoles | Anhydrous HCl, Dry ether | E. Fischer (1896) ijpsonline.comprezi.comwikipedia.org |

| Van Leusen this compound Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazoles | Base (e.g., K2CO3), Mild conditions, Ionic liquids (optional) | A.M. van Leusen et al. (1972) ijpsonline.commdpi.com |

| Bredereck Reaction | α-Haloketones, Amides | 2,4-Disubstituted oxazoles | - | Bredereck ijpsonline.comresearchgate.net |

| Cycloisomerization Reactions | Propargylic amides | Polysubstituted oxazoles | Transition metal catalysts (e.g., Zn(OTf)2, Au complexes, Pd complexes), Acids (e.g., PTSA) | Various ijpsonline.commdpi.comorganic-chemistry.orgchemeurope.comacs.org |

| Erlenmeyer-Plochl Reaction | Hippuric acid, Aldehydes | 2,5-Disubstituted oxazolones (Azlactones) | Acetic anhydride, Sodium acetate, Basic ionic liquids (optional) | F.G.C.E. Erlenmeyer (1893) ijpsonline.comjocpr.comwikipedia.orgmodernscientificpress.com |

Davidson Reaction

The Davidson reaction is a synthetic method for the formation of this compound rings, typically involving α-acyloxyketones as key starting materials. beilstein-journals.org This reaction has been employed in the synthesis of various this compound derivatives, including purine-substituted oxazoles, which can be obtained in high yields. tandfonline.com Researchers have also applied the Davidson synthesis in the enantiospecific preparation of complex natural products, such as pseudopterthis compound, starting from readily available chiral precursors like S-(-)-limonene. nio.res.in The general procedure often involves the combination of haloketones with ammonium (B1175870) acetate in dry toluene. tandfonline.com

Williams's Reaction

Williams and Wipf pioneered oxidative cyclodehydration strategies that offer a general route for the de novo preparation of 2,4-disubstituted oxazoles. nih.gov A notable advancement in this area is a one-pot protocol for this compound synthesis from β-hydroxy amides. This method integrates cyclodehydration with subsequent dehydrogenation, utilizing reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in conjunction with bromotrichloromethane (B165885) and DBU. organic-chemistry.org This approach is particularly effective for synthesizing C5-unsubstituted oxazoles and is recognized for its ability to preserve sensitive stereochemical features with minimal racemization. organic-chemistry.org

Cornforth Reaction

The Cornforth rearrangement is a significant thermal pericyclic rearrangement reaction involving 4-acyloxazoles. In this transformation, the acyl group attached to position 4 and the substituent at position 5 of the this compound ring undergo an exchange of positions. wikipedia.org First reported by John Cornforth in 1949, this reaction is widely utilized in the synthesis of amino acids, where this compound intermediates play a crucial role. wikipedia.org The mechanism proceeds via a thermal pericyclic ring opening, which generates a nitrile intermediate that subsequently rearranges to form the isomeric this compound product. wikipedia.org The Cornforth reaction is broadly applicable to the synthesis of 2-substituted 1,3-oxazole-4-carboxylates orgsyn.org and can achieve high yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are present at the R3 position. wikipedia.org Furthermore, Cornforth's work, stemming from a reconsideration of the Fischer this compound synthesis, also led to methods for preparing 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides. rsc.org

Doyle Reaction

The Doyle reaction is recognized as one of the ingenious methodologies for this compound synthesis. nih.govmdpi.com This approach, particularly the rhodium carbenoid route developed by Doyle and Moody, is effective for the synthesis of 4-functionalized oxazoles. acs.org A key application involves dirhodium(II)-catalyzed reactions of styryl diazoacetate with aryl oximes, which provide an efficient one-step synthesis of multi-functionalized this compound derivatives. nih.govrsc.org These reactions are characterized by high yields and mild reaction conditions, representing a significant improvement for the synthesis of 5-methoxyoxazoles from diazoacetates compared to earlier reported methods. nih.govrsc.org

Dakin-West Reaction

The Dakin-West reaction is a versatile method employed in the synthesis of this compound-containing compounds. acs.orgacs.orgnih.gov It involves the conversion of an α-amino acid or its derivative into a methyl ketone (keto-amide) through treatment with acetic anhydride and a base, commonly pyridine (B92270). acs.orgacs.orgcaltech.edu This resulting keto-amide can then undergo cyclodehydration, often through a Robinson-Gabriel type synthesis, to form the this compound ring, frequently introducing a methyl group at the 5-position. acs.orgacs.org The Dakin-West reaction has been successfully applied in the preparation of dual PPARα/γ agonists and allows for the strategic introduction of the this compound ring late in the synthetic sequence. acs.orgnih.gov Its versatility is further demonstrated by its application to acylated aspartic acid derivatives for the preparation of various 2-substituted this compound analogues. acs.org

Modern and Catalytic Approaches to this compound Synthesis

Metal-Catalyzed Reactions

Metal-catalyzed reactions represent a cornerstone of modern this compound synthesis, offering high selectivity, efficiency, and mild reaction conditions. researchgate.net

Nickel (Ni) Catalysis: Nickel catalysts facilitate one-pot Suzuki-Miyaura coupling reactions, providing a novel and efficient route to 2,4,5-trisubstituted oxazoles. This process typically involves the reaction of carboxylic acids, amino acids, and boronic acids in the presence of a dehydrating agent and a Ni catalyst. beilstein-journals.orgtandfonline.comijpsonline.com

Copper (Cu) Catalysis: Copper catalysts are highly versatile in this compound synthesis. Examples include the copper(II) triflate-catalyzed synthesis of 2,4-disubstituted this compound derivatives from diazoketones and amides tandfonline.com, and copper-catalyzed oxidative dehydrogenative annulation of alkynes and amines for the formation of 2,5-diaryl substituted oxazoles. rsc.org Copper(II)-catalyzed oxidative cyclization of enamides also yields oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org Furthermore, copper-catalyzed reactions involving redox-active N-hydroxysuccinimide esters with isocyanoacetates have been reported to produce 4,5-disubstituted oxazoles. acs.org

Palladium (Pd) Catalysis: Palladium-mediated coupling reactions are instrumental in the synthesis of concatenated oxazoles tandfonline.com and for the direct arylation of this compound derivatives. For instance, 4-substituted oxazoles can be directly arylated with aryl bromides using a palladium/copper catalyst system. tandfonline.comijpsonline.comijpsonline.com Palladium-catalyzed amidation processes are also integrated into certain this compound synthesis pathways, such as the van Leusen reaction. nih.govmdpi.com

Rhodium (Rh) Catalysis: Rhodium catalysts are effective in various this compound syntheses, including the annulation of triazoles and aldehydes to generate 2,5-diarylthis compound derivatives. rsc.org Dirhodium(II)-catalyzed reactions of styryl diazoacetate with aryl oximes provide multi-functionalized oxazoles in high yields. nih.govrsc.org

Gold (Au) Catalysis: Gold catalysis, often in combination with radical chemistry, is employed for the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org Gold(III)-catalyzed propargylic substitution and cycloisomerization reactions also contribute to this compound formation from propargylic alcohols and amides. researchgate.net

Silver (Ag) Catalysis: Silver-catalyzed oxidative decarboxylation of α-oxocarboxylates followed by cyclization with isocyanides is a recognized method for this compound synthesis. acs.org

Calcium (Ca) Catalysis: Calcium-catalyzed elimination-cyclization reactions with isocyanides represent a sustainable and efficient approach for the synthesis of 5-amino-oxazoles. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a prominent strategy for synthesizing this compound derivatives, offering high regioselectivity and functional group tolerance. Direct arylation of oxazoles, for instance, can be achieved with high regioselectivity at both C-2 and C-5 positions using various aryl and heteroaryl halides, iodides, and triflates organic-chemistry.org. The regioselectivity can be controlled by the solvent system; C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents when using task-specific phosphine (B1218219) ligands organic-chemistry.org.

Another significant approach involves palladium-catalyzed oxidative cyclization of N-acyl enamides, utilizing readily available iodobenzenes and enamides as starting materials under mild conditions rsc.org. This method provides a reliable pathway to diverse substituted this compound derivatives rsc.org. Furthermore, a method for synthesizing 2,4-disubstituted and 2,4,5-trisubstituted oxazoles employs PdCl₂ as a catalyst, potassium peroxydisulfate (B1198043) (K₂S₂O₈) as a stoichiometric oxidant, and catalytic CuBr₂ as a promoter for C(sp²)-H bond activation thieme-connect.com. This process involves a palladium-catalyzed dehydration, C-H bond functionalization, and C-O bond-forming reaction to yield the this compound ring system thieme-connect.com. Palladium-catalyzed C-H activation of simple arenes followed by a cascade reaction with nitriles also provides access to 2,4,5-trisubstituted oxazoles under redox-neutral conditions, demonstrating high atom-economy rsc.org.

Table 1: Examples of Palladium-Catalyzed this compound Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Feature / Product Type | Reference |

| Direct Arylation (C-5) | Oxazoles, Aryl/Heteroaryl Halides | Pd/Task-specific phosphine ligands, polar solvents | Regioselective C-5 arylation | organic-chemistry.org |

| Direct Arylation (C-2) | Oxazoles, Aryl/Heteroaryl Halides | Pd/Task-specific phosphine ligands, nonpolar solvents | Regioselective C-2 arylation | organic-chemistry.org |

| Oxidative Cyclization | N-acyl enamides, Iodobenzenes | Palladium catalyst | Multisubstituted oxazoles | rsc.org |

| Oxidative Cyclization | Amides, Ketones | PdCl₂, K₂S₂O₈, CuBr₂ | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | thieme-connect.com |

| C-H Activation/Annulation | Arenes, Aliphatic nitriles | Palladium catalyst | 2,4,5-trisubstituted oxazoles under redox-neutral conditions | rsc.org |

Copper-Catalyzed Reactions

Copper catalysis offers versatile routes to this compound derivatives, often involving oxidative cyclization and annulation cascades. A novel copper-catalyzed approach to 2,4,5-trisubstituted oxazoles involves the oxidative cyclization of arylamides and β-diketones via enamide intermediates rsc.org. This method proceeds through successive condensation and cyclization reactions, yielding products in good yields rsc.org. Polysubstituted oxazoles can also be synthesized via a copper-catalyzed tandem oxidative cyclization from readily available starting materials under mild conditions researchgate.net.

Recent advancements include an efficient copper-catalyzed [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides, providing 2,4-disubstituted oxazoles with excellent regioselectivity under mild conditions organic-chemistry.org. This method proceeds via an α-phosphonium Cu-carbenoid intermediate and is applicable for late-stage functionalizations and rapid synthesis of chiral ligands organic-chemistry.org. Furthermore, copper nanomagnetic catalysts, such as CuFe₂O₄ nanoparticles, have been effectively used in multicomponent reactions involving carboxylic acids, benzoin (B196080), and ammonium acetate to prepare oxazoles in water solvent jsynthchem.com. This approach is environmentally friendly and allows for easy product separation jsynthchem.com. Chemodivergent synthesis of phenylalanine-derived oxazoles and imidazolidones can also be achieved through copper-catalyzed reactions, controlled by directing groups and proceeding via selective C-O or C-N coupling nih.gov.

Nickel-Catalyzed Reactions

Nickel catalysis provides a valuable alternative for this compound synthesis, particularly through cross-coupling reactions and C-H activation strategies. The synthesis of 2-substituted oxazoles has been achieved via nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazole with various organozinc reagents acs.orgnih.govcapes.gov.br. This method can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles, offering significant advantages over previous cyclodehydration strategies acs.orgnih.gov.

Nickel-catalyzed C-H arylations of oxazolines have also been reported, using NiBr₂ with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as a ligand in the presence of tBuOLi chemistryviews.org. This method is useful for constructing chiral oxazoline-containing multidentate ligands chemistryviews.org. Additionally, an asymmetric nickel-catalyzed Ugi-type reaction with C,N-cyclic azomethine imines has been developed for the synthesis of chiral aryl-substituted tetrahydroisoquinoline (THIQ) rings containing an this compound moiety, providing products in good yields and excellent enantioselectivity thieme-connect.com. Nickel-catalyzed Suzuki-Miyaura coupling has also been integrated into one-pot sequences for synthesizing 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids beilstein-journals.orgresearchgate.net.

Rhodium-Carbene Methodology

Rhodium-carbene methodology represents a powerful and widely employed strategy for the synthesis of oxazoles, particularly those derived from diazocarbonyl compounds. This approach often involves the reaction between diazocarbonyl compounds and nitriles, proceeding via electrophilic rhodium carbene complexes as key intermediates mdpi.comorgsyn.orgacs.org. The mechanism typically involves the attack of the nitrile on the rhodium carbene, followed by cyclization mdpi.com.

Another significant route is metal carbene insertion into the N-H bond of amides, followed by dehydrative cyclization mdpi.comacs.org. This strategy, sometimes referred to as the Wipf protocol, uses reagents like Ph₃P, I₂, and Et₃N for cyclodehydration mdpi.com. Rhodium(II)-catalyzed reactions have been successful in preparing 4-functionalized oxazoles, including 4-benzenesulfonyloxazoles, this compound-4-phosphates, and this compound-4-carbonitriles lboro.ac.uk. This methodology has been applied in the synthesis of complex natural products like telomestatin, which incorporates multiple this compound rings, demonstrating the power of rhodium carbene chemistry in constructing intricate molecular structures nih.gov. Rhodium carbene methodology can provide complementary routes to either 4- or 5-substituted oxazoles depending on the starting materials and reaction conditions acs.org.

Multicomponent Reactions (MCRs) for Oxazoles

Multicomponent reactions (MCRs) are highly atom-economical and efficient synthetic strategies that allow for the rapid assembly of complex molecules from three or more readily available starting materials in a single pot acs.orgorganic-chemistry.orgfishersci.caresearchgate.net. This approach minimizes purification steps and offers significant advantages in terms of synthetic efficiency and diversity.

Three-Component Reactions

Three-component reactions (3CRs) have been extensively developed for the synthesis of diverse this compound derivatives. An efficient gold-catalyzed three-component domino reaction allows for the direct formation of trisubstituted oxazoles from imines, alkynes, and acid chlorides nih.gov. This reaction proceeds in a single synthetic step, yielding products in high yields nih.gov.

Another notable 3CR involves a Lewis acid-promoted cyclization of amides, ynals, and sodium sulfinates, leading to a broad range of aryl-substituted oxazoles through the formation of C-N, C-O, and C-S bonds in a one-pot process acs.org. This method is advantageous due to its transition metal-free catalysis, high step economy, good functional group tolerance, and regioselectivity acs.org. Acid-promoted multicomponent tandem cyclization reactions have also been developed for the synthesis of fully substituted this compound derivatives from arylglyoxal monohydrates, nitriles, and various C-nucleophiles researchgate.netacs.orgnih.gov. This protocol features broad functional group diversity and often involves a classical Robinson-Gabriel reaction as a key step acs.orgnih.gov.

A Passerini/Staudinger/aza-Wittig reaction sequence has been employed as a three-component, one-pot method for synthesizing 2,4,5-trisubstituted oxazoles from α-azidocinnamaldehydes, isocyanides, and carboxylic acids thieme-connect.com. Although requiring sequential addition of reagents, this one-pot process has shown superiority over individual step-wise reactions thieme-connect.com.

Table 2: Representative Three-Component Reactions for this compound Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Feature / Product Type | Reference |

| Gold-Catalyzed Domino Reaction | Imines, Alkynes, Acid Chlorides | Au(III)-N,N'-ethylenebis(salicylimine) catalyst | Trisubstituted oxazoles | nih.gov |

| Lewis Acid-Promoted Cyclization | Amides, Ynals, Sodium Sulfinates | Lewis acid | Aryl-substituted oxazoles (C-N, C-O, C-S bond formation) | acs.org |

| Acid-Promoted Tandem Cyclization | Arylglyoxal monohydrates, Nitriles, C-nucleophiles | Acid-promoted (Robinson-Gabriel type) | Fully substituted oxazoles | acs.orgnih.gov |

| Passerini/Staudinger/Aza-Wittig Sequence | α-Azidocinnamaldehydes, Isocyanides, Carboxylic acids | Sequential addition of reagents (e.g., K₂CO₃) | 2,4,5-trisubstituted oxazoles | thieme-connect.com |

| CuFe₂O₄ Nanoparticle Catalysis | Carboxylic acids, Benzoin, Ammonium acetate | CuFe₂O₄ nanoparticles, H₂O | Oxazoles with high to excellent yields, environmentally friendly | jsynthchem.com |

Four-Component Reactions

Four-component reactions (4CRs) offer an even higher degree of complexity and diversity in a single synthetic operation. A notable example is the direct one-pot four-component Ugi/Wittig cyclization to multisubstituted oxazoles rsc.org. This cascade process starts from isocyano(triphenylphosphoranylidene)-acetates, aldehydes, amines, and acids, providing a new and efficient route to these derivatives without a Mumm rearrangement rsc.org.

Another approach involves the one-pot, four-component condensation for the synthesis of substituted 2-oxazolines, which are precursors or related structures to oxazoles found in bioactive natural products nih.gov. These reactions highlight the power of MCRs in rapidly assembling complex this compound-containing scaffolds.

Table 3: Examples of Four-Component Reactions for this compound Synthesis

| Reaction Type | Starting Materials | Key Feature / Product Type | Reference |

| Ugi/Wittig Cyclization | Isocyano(triphenylphosphoranylidene)-acetates, Aldehydes, Amines, Acids | Multisubstituted oxazoles via cascade Ugi/Wittig process | rsc.org |

| One-Pot Condensation | Various (general) | Substituted 2-oxazolines (related to oxazoles) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly applied in the synthesis of this compound derivatives to address environmental concerns associated with traditional synthetic routes. These approaches focus on reducing the generation and utilization of toxic chemicals, enhancing reaction performance, improving product yields and purity, and decreasing energy consumption compared to conventional methods. fishersci.seuni.lunih.gov

Microwave-assisted synthesis utilizes electromagnetic radiation to rapidly heat reaction mixtures, leading to significantly reduced reaction times, improved yields, and enhanced selectivity. This technique offers an energy-efficient and cleaner route for synthesizing this compound derivatives. fishersci.senih.govsigmaaldrich.com

Detailed Research Findings:

Mukku et al. demonstrated the synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles using substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC) with potassium phosphate (B84403) as a catalyst in isopropyl alcohol. The reaction was conducted under microwave irradiation at 65°C and 350 W for 8 minutes, yielding products with high efficiency. fishersci.se

Carballo et al. synthesized 2-amino-4-(p-substituted phenyl)-oxazole derivatives by irradiating a mixture of p-substituted 2-bromoacetophenone (B140003) and urea in dimethylformamide (DMF) under microwave conditions at 138°C for 20 minutes. fishersci.se

A highly efficient two-component [3+2] cycloaddition reaction involving substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of potassium phosphate (K₃PO₄) as a base in an isopropanol (B130326) medium under microwave irradiation has been developed. This method successfully yielded 5-substituted oxazoles, with 5-phenyl this compound being obtained in 96% yield in 8 minutes.

Table 1: Examples of Microwave-Assisted this compound Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield (%) | Reference |

| Aryl aldehyde, TosMIC | K₃PO₄ / Isopropyl alcohol | MW, 65°C, 350 W, 8 min | 5-Substituted Oxazoles | Up to 96 | fishersci.se |

| p-Substituted 2-bromoacetophenone, Urea | DMF | MW, 138°C, 20 min | 2-Amino-4-(p-substituted phenyl)-oxazole | Not specified | fishersci.se |

Ultrasound-mediated synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation, generating localized hot spots, high pressures, and shear forces. These extreme conditions can accelerate reactions, improve yields, and enable cleaner syntheses by enhancing mass transfer and reactivity. fishersci.sesigmaaldrich.com

Detailed Research Findings:

Nikpassand et al. reported a facile one-pot, catalyst-free procedure for synthesizing novel benzthis compound (B165842) derivatives. The reaction involved azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) in ethanol (B145695) under ultrasound irradiation, yielding highly functionalized benzthis compound derivatives in 85–96% yields within 10–30 minutes.

Dandela, Pal, and their group achieved the synthesis of this compound derivatives by treating commercially available benzoin with various amines in the presence of 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) under air at 50°C, utilizing ultrasound as an efficient green strategy. This method yielded respective this compound derivatives in 63–87% yields.

An easy and effective one-pot technique for synthesizing 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes or heteroaromatic aldehydes was presented using multi-walled carbon nanotubes (MWCN) held KCN in DMF under ultrasound irradiation. The reaction was conducted with a power of 60 W at 55% amplitude and a frequency of 20 kHz for 12-650 seconds. uni.lu

Table 2: Examples of Ultrasound-Mediated this compound Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield (%) | Reference |

| Azo-linked salicylic acid, 2-amino-4-chlorophenol | Ethanol | US irradiation, ambient, 10-30 min | Benzthis compound derivatives | 85-96 | |

| Benzoin, Amines | IBX / DMSO | US irradiation, 50°C, air | This compound derivatives | 63-87 | |

| o-Aminophenol, Aromatic aldehyde | MWCN-KCN / DMF | US irradiation, 60 W, 55% amplitude, 12-650 s | 2-Arylbenzoxazoles | Not specified | uni.lu |

Ionic liquids (ILs) are molten salts composed entirely of ions, exhibiting unique properties such as non-volatility, high thermal stability, non-flammability, and recyclability. These characteristics make them attractive as green solvents and catalysts, offering advantages over conventional organic solvents in various synthetic transformations, including this compound synthesis. fishersci.se

Detailed Research Findings:

An improved one-pot van Leusen this compound synthesis has been reported, utilizing tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]). This method allows the preparation of 4,5-disubstituted oxazoles in high yields, and the ionic liquids can be recovered and reused for up to six runs without significant loss of yield. fishersci.se

Miao C et al. synthesized novel benzthis compound derivatives using metal-free, efficient long-chained acidic ionic liquids through intermolecular cyclization of 2-aminophenol (B121084) with 2,4-pentanedione. fishersci.se

The use of ionic liquid [BPy] has been noted as inexpensive and eco-friendly, capable of being recycled and reused more than four times without losing catalytic activity. fishersci.se

Muthyala et al. performed a novel one-pot synthesis for 2,4-disubstituted oxazoles from substituted ketone derivatives reacting with amides/urea using phenyltrimethylammonium (B184261) bromide (PTT) as an in situ brominating agent under [bmim][BF₄] as an ionic liquid. fishersci.se

Table 3: Examples of Ionic Liquids in this compound Synthesis

| Reactants | Ionic Liquid (IL) / Catalyst | Conditions | Product Type | Yield (%) | Reference |

| TosMIC, Aliphatic halides, Aldehydes | [bmim]Br, [bmim][BF₄], [bmim][PF₆] | One-pot, room temp. (optimized with K₂CO₃) | 4,5-Disubstituted Oxazoles | High | fishersci.se |

| 2-Aminophenol, 2,4-pentanedione | Long-chained acidic ILs | Intermolecular cyclization | Benzthis compound derivatives | Not specified | fishersci.se |

| Ketone derivatives, Amides/Urea | PTT / [bmim][BF₄] | One-pot | 2,4-Disubstituted Oxazoles | High | fishersci.se |

Deep Eutectic Solvents (DESs) are mixtures of two or more components that form a eutectic mixture with a melting point significantly lower than that of its individual components. They share many advantageous properties with ionic liquids, such as low toxicity, high availability, low inflammability, high recyclability, and low cost, making them excellent sustainable reaction media.

Detailed Research Findings:

A novel blend of techniques combining ultrasound (US) and deep eutectic solvents (DES) has been developed for the rapid and energy-efficient synthesis of this compound compounds. The reaction between 4-substituted phenacylbromide and amide derivatives proceeds efficiently in DES under ultrasound irradiation, improving yields and reducing reaction times while saving over 85% energy. The DES can be recycled up to four times without negative effects.

Choline chloride-urea based deep eutectic solvent has been identified as a highly effective catalyst and reaction medium for the one-pot synthesis of 2-aminthis compound derivatives. This three-component reaction involves active methylene compounds, urea, and N-bromosuccinimide (NBS), furnishing diverse 2-aminoxazoles in good to excellent yields under mild conditions and short reaction times.

Table 4: Examples of Deep Eutectic Solvents in this compound Synthesis

| Reactants | Deep Eutectic Solvent (DES) | Conditions | Product Type | Yield (%) | Reference |

| 4-Substituted phenacylbromide, Amide derivatives | DES (e.g., Choline chloride-urea) | US irradiation, 65°C, 3-5 min | Novel this compound compounds | Improved | |

| Active methylene compounds, Urea, NBS | Choline chloride-urea DES | One-pot, 60°C | 2-Aminthis compound derivatives | Good to excellent |

Biocatalysis involves the use of enzymes or whole cells as catalysts for chemical transformations. This approach offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (e.g., ambient temperature and pressure, aqueous media), and reduced waste generation, aligning well with green chemistry principles. nih.gov

Detailed Research Findings:

Supriya and Kamble reported the synthesis of novel 2,4-disubstituted oxazoles through the condensation of substituted acetophenone (B1666503) with urea and thiourea. This reaction was successfully carried out in a green medium using natural clays (B1170129) (red, white, and black clay) as biocatalysts, providing good yields of the desired products.

Table 5: Examples of Biocatalysis in this compound Synthesis

| Reactants | Biocatalyst | Conditions | Product Type | Yield (%) | Reference |

| Substituted acetophenone, Urea/Thiourea | Natural clays (red, white, black) | Green medium | 2,4-Disubstituted Oxazoles | Good |

Solvent-free synthesis eliminates the need for traditional organic solvents, thereby reducing waste, simplifying workup procedures, and enhancing environmental safety. These methods often involve solid-state reactions, grinding techniques, or reactions conducted in the absence of an added solvent, sometimes utilizing reactants themselves as the reaction medium. nih.gov

Detailed Research Findings:

An oxidative, copper-catalyzed, and solvent-free annulation method has been developed for the facile synthesis of 2,4,5-triarylated oxazoles. This reaction proceeds at a mild temperature from readily available substrates under an atmosphere of molecular oxygen.

A catalyst-free synthetic method for di- and tri-substituted oxazoles has been established using α-haloketones and urea/phenyl urea in a nonionic liquid, polyethylene (B3416737) glycol (PEG 400). The reaction is carried out at ambient temperature, yielding products in excellent isolated yields (80-90%). PEG 400 can be easily recovered and reused without significant loss in activity.

A one-pot, transition-metal-free process enables the synthesis of various polysubstituted oxazoles via t-BuOOH/I₂-mediated domino oxidative cyclization from readily available starting materials under mild conditions.

A metal-free C-O bond cleavage strategy for the synthesis of substituted oxazoles has been developed. This method proceeds smoothly by combining C-O bond cleavage, C-N, and C-O bond formation in one pot, yielding desired products in moderate to excellent yields with a wide range of functional groups and substrates.

A method for synthesizing 2-oxazole or 2-thiazole involves reacting aromatic nitrile with ethanolamine (B43304) or cysteamine (B1669678) hydrochloride in the presence of copper acetate under solvent-free conditions. This one-pot method is simple, has mild reaction conditions, and provides high yields.

Table 6: Examples of Solvent-Free this compound Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Readily available substrates | Copper-catalyzed, O₂ atmosphere | 2,4,5-Triarylated Oxazoles | Not specified | |

| α-Haloketones, Urea/Phenyl urea | PEG 400 (nonionic liquid) | Ambient temperature | Di/Tri-substituted Oxazoles | 80-90 |

| Readily available starting materials | t-BuOOH/I₂-mediated | One-pot, mild conditions | Polysubstituted Oxazoles | Not specified |

| 2-oxo-2-phenylethyl acetate, Amines | Metal-free | One-pot | Substituted Oxazoles | Moderate to excellent |

| Aromatic nitrile, Ethanolamine/Cysteamine HCl | Copper acetate | One-pot, solvent-free | 2-Oxazole/2-Thiazole | High |

Continuous Flow Synthesis

Continuous flow synthesis has emerged as a powerful technique for the efficient and scalable production of this compound derivatives, offering advantages such as improved reaction control, reduced reaction times, and enhanced safety. One notable application involves the photochemical transposition of isoxazoles into their this compound counterparts. This rapid and mild flow process has successfully yielded various di- and trisubstituted oxazoles, demonstrating its synthetic utility and scalability for producing gram quantities of desired products. organic-chemistry.orgacs.org

Beyond photoisomerization, continuous flow platforms have been explored for other this compound syntheses. For instance, the synthesis of 4,5-disubstituted oxazoles can be achieved through a fully automated mesofluidic flow reactor. This system utilizes on-chip mixing and columns of solid-supported reagents, such as PS-BEMP, to facilitate rapid, base-catalyzed intramolecular cyclization. This approach allows for the efficient production of oxazoles in good yields and high purities, with minimal post-synthetic work-up. durham.ac.uk Furthermore, research is ongoing to develop continuous flow methodologies for this compound-based pharmaceuticals and agrochemicals, aiming for bulk-scale production under visible light and in micro-channels, thereby addressing safety and scalability concerns associated with traditional high-temperature, transition-metal protocols. iitb.ac.in

Table 1: Examples of this compound Synthesis via Continuous Flow Methodologies

| Precursor Type | Reaction Type | Key Reagents/Conditions | This compound Product Type | Yield | Reference |

| Isoxazoles | Photochemical Transposition | UV photoreactor, continuous flow | Di- and Trisubstituted Oxazoles | High | organic-chemistry.orgacs.org |

| Ethyl isocyanoacetate, 3-nitrobenzoyl chloride | Base-catalyzed intramolecular cyclization | PS-BEMP (solid-supported base), acetonitrile, continuous flow | 4,5-Disubstituted Oxazoles | >80% | durham.ac.uk |

Molecular Sieves Assisted Synthesis

Molecular sieves, particularly 4 Å molecular sieves, play a crucial role as additives in various this compound synthesis protocols by effectively removing water or other small molecules, thereby driving reactions to completion and improving yields. In a dirhodium(II)-catalyzed reaction, 4Å molecular sieves were employed as an additive to achieve high yields of multi-functionalized 4-styryl-5-methoxyoxazoles from styryl diazoacetate and aryl oximes. nih.gov

Beyond their role in dehydration, molecular sieves can also be involved in metal-free catalytic systems. An oxidative [3+1+1] convergent domino cyclization, which produces 2,4,5-trisubstituted oxazoles from methyl azaarenes, benzoins, and ammonium acetate in the presence of iodine, benefits from the inclusion of molecular sieves, eliminating the need for metal catalysts. researchgate.net However, it is important to note that in some gold-catalyzed reactions, the addition of molecular sieves has been observed to inhibit the desired reaction, potentially due to poisoning of the gold catalyst. semanticscholar.org Molecular sieves are also routinely used for drying solvents in various synthetic procedures. acs.org

Use of β-cyclodextrin in Aqueous Media

The utilization of β-cyclodextrin (β-CD) in aqueous media represents a significant advancement towards greener and more efficient this compound synthesis. β-Cyclodextrin acts as a supramolecular catalyst, facilitating reactions that might otherwise require harsher conditions or organic solvents. This approach has been particularly successful in modified van Leusen reactions, where it enables the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in water. nih.govmdpi.comresearchgate.net The presence of β-CD allows for the use of catalytic amounts of base, such as triethylamine, and lower reaction temperatures (e.g., 50 °C), thereby enhancing the environmental sustainability of the process while achieving excellent yields. nih.govmdpi.comresearchgate.net

Solid-Phase Methodologies for this compound Synthesis

Solid-phase methodologies have revolutionized the synthesis of oxazoles, particularly for the generation of combinatorial libraries and in parallel synthesis, by simplifying purification steps and enabling high-throughput production. researchgate.netacs.org These methods often involve multi-step procedures performed directly on a solid support.

One common strategy involves the two-step synthesis of 1,3-oxazole-containing peptides from dipeptides featuring C-terminal threonine, serine, cysteine, or diaminopropionic acid residues. This is achieved through cyclodehydration followed by oxidation, and these methods are compatible with standard Fmoc solid-phase peptide synthesis conditions. acs.org The classical Robinson-Gabriel reaction has also been adapted for solid-phase synthesis, utilizing solid-supported α-acylamino ketones linked to benzhydrylic-type linkers. Trifluoroacetic anhydride serves as an effective cyclodehydrating agent in these reactions, with the solvent choice significantly impacting the reaction's completion and mechanism. nih.gov Additionally, efficient solid-phase protocols have been developed for the synthesis of 2-amino and 2-amidobenzo[d]this compound derivatives, where polymer-bound 2-hydroxyphenylthiourea (B72812) resin acts as a key intermediate. researchgate.net The advantages of solid-phase synthesis are particularly evident in the preparation of complex natural products like urukthapelstatin A, where it offers a superior and more facile route compared to solution-phase methods, enabling rapid analog synthesis. nih.gov

Oxidation of Oxazolines

The oxidation of oxazolines stands as a valuable and direct method for the construction of the this compound ring. While modern techniques have emerged, nickel peroxide (NiO2) remains a historically significant and widely utilized reagent for this transformation. e-bookshelf.de Nickel peroxide is particularly effective for activated oxazolines, which possess electron-withdrawing groups at the 4- or 5-positions, although its utility for unactivated oxazolines is limited. e-bookshelf.de

More contemporary approaches include the use of a combination of Cu(I) and Cu(II) salts in a modified Kharasch-Sosnovsky reaction, which enables the smooth oxidation of both chiral and achiral 2-oxazolines bearing various 2-alkyl substituents. acs.org Furthermore, heterogeneous oxidation under continuous flow conditions has been reported, where oxazolines, derived from β-hydroxy amides, are passed through a packed reactor containing commercial manganese dioxide to yield the corresponding oxazoles. rsc.org Hypervalent iodine species, such as (diacetoxyiodo)benzene (B116549) in the presence of BF3·Et2O and acetic acid, can also mediate oxidative cyclization reactions to form oxazolines, which can then be further oxidized to oxazoles. thieme-connect.com

Reactions Involving α-Diazoketones and Related Compounds

α-Diazoketones and their related compounds serve as highly versatile and reactive precursors for the synthesis of a wide array of this compound derivatives. researchgate.netmdpi.com A prominent method involves the coupling of α-diazoketones with amides, effectively catalyzed by copper(II) triflate, to furnish 2,4-disubstituted oxazoles in good yields. organic-chemistry.orgresearchgate.netorganic-chemistry.orgtandfonline.com This approach has demonstrated synthetic versatility, exemplified by the synthesis of analogues of natural products like balsoxin. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Beyond amides, trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with (thio)amides or thioureas, leading to the formation of 2,4-disubstituted oxazoles and thiazoles under mild, metal-free conditions with good functional group tolerance. organic-chemistry.org Dirhodium(II)-catalyzed reactions also leverage diazo compounds; for instance, styryl diazoacetate reacts with aryl oximes to produce multi-functionalized 4-styryl-5-methoxyoxazoles in high yields. nih.gov Another efficient protocol involves the copper-catalyzed coupling of α-diazoketones with aryl or alkyl nitriles, providing a direct route to 2,4,5-trisubstituted oxazoles. researchgate.net

Table 2: this compound Synthesis from α-Diazoketones and Related Compounds

| Precursor 1 | Precursor 2 | Catalyst/Reagent | This compound Product Type | Reference |

| α-Diazoketones | Amides | Copper(II) triflate | 2,4-Disubstituted Oxazoles | organic-chemistry.orgresearchgate.netorganic-chemistry.orgtandfonline.com |

| α-Diazoketones | (Thio)amides or Thioureas | Trifluoromethanesulfonic acid (TfOH) | 2,4-Disubstituted Oxazoles/Thiazoles | organic-chemistry.org |

| Styryl Diazoacetate | Aryl Oximes | Dirhodium(II) catalyst | 4-Styryl-5-methoxyoxazoles | nih.gov |

| α-Diazoketones | Aryl or Alkyl Nitriles | Copper catalyst | 2,4,5-Trisubstituted Oxazoles | researchgate.net |

Synthesis from Acyclic Precursors

The synthesis of oxazoles from acyclic precursors represents a fundamental and versatile strategy in heterocyclic chemistry, allowing for the construction of the this compound ring from readily available starting materials. researchgate.netrsc.org Classical approaches often involve the dehydrative cyclization of various acyclic compounds. researchgate.net

A broad spectrum of functionalized acyclic moieties can be transformed into oxazoles, including but not limited to acetylenes, acyl cyanides, amides, amino acids, amino nitriles, azides, enamines, hydrazones, imidates, imines, isocyanides, ketones, oximes, nitriles, thioimidates, and vinyl halides. researchgate.net A highly efficient method for this compound synthesis involves the reaction of simple amides and ketones, proceeding through a sequential C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.org

Recent advancements include a visible-light-induced three-component reaction that facilitates the construction of complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.org Another effective route is the decarboxylative oxidative cyclization of primary amino acids with α-tosyloxyketones, providing disubstituted oxazoles in good yields. connectjournals.com Additionally, substituted oxazoles can be synthesized from readily available α-bromoketones and benzylamines through visible-light photocatalysis at room temperature. organic-chemistry.org

Reactivity and Reaction Mechanisms of Oxazole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions on the oxazole ring are generally challenging unless an electron-releasing substituent is present wikipedia.orgpharmaguideline.comtandfonline.com. The most reactive positions for electrophilic attack are typically C4, followed by C5, and then C2 pharmaguideline.com. However, several sources indicate that electrophilic aromatic substitution primarily occurs at the C5 position, especially when electron-donating groups activate the ring wikipedia.orgtandfonline.comrsc.orgsemanticscholar.orgchemeurope.comcopbela.org. For instance, formylation via Vilsmeier-Hack reaction can occur when electron-releasing substituents are present pharmaguideline.com. Due to the electron-deficient nature of the this compound ring, reactions such as nitration, sulfonation, and chlorosulfonation are typically not observed in unsubstituted oxazoles pharmaguideline.com. This compound is more reactive towards electrophiles than thiazole (B1198619) but less so than imidazole (B134444) copbela.org.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are generally uncommon for the this compound ring pharmaguideline.comtandfonline.comsemanticscholar.org. However, they can occur, particularly when a suitable leaving group is present at the C2 position wikipedia.orgcutm.ac.inpharmaguideline.comchemeurope.com. The C2 position is the most electron-deficient carbon atom in the ring, making it susceptible to nucleophilic attack, especially when facilitated by electron-withdrawing substituents at C4 pharmaguideline.com. In many instances, nucleophilic attacks on the this compound ring lead to ring cleavage rather than direct substitution pharmaguideline.comtandfonline.com. For example, in the presence of nucleophiles like ammonia (B1221849) or formamide (B127407), oxazoles can undergo ring cleavage and subsequent recyclization to form imidazoles pharmaguideline.comtandfonline.com. Deprotonation at the C2 position is also possible for oxazoles with an unsubstituted 2-position, and the resulting lithiated oxazoles can exist in equilibrium with ring-opened enolate-isonitrile species wikipedia.orgchemeurope.com.

Diels-Alder Reactions of Oxazoles

Oxazoles are well-recognized for their ability to act as azadienes in Diels-Alder cycloaddition reactions, serving as valuable tools for the synthesis of highly substituted pyridines and furans researchgate.netarkat-usa.orgresearchgate.net. The furan-type oxygen at position 1 explains its diene-like behavior pharmaguideline.com. These reactions are often facilitated by the presence of electron-releasing substituents on the this compound ring pharmaguideline.comresearchgate.net. The initial cycloaddition typically yields a bicyclic intermediate, which can then undergo further transformations wikipedia.org.

When oxazoles react with alkynes in Diels-Alder cycloadditions, the adducts typically undergo a retro-Diels-Alder elimination of nitriles to yield substituted furans arkat-usa.orgresearchgate.netclockss.org. This process has proven to be a powerful method for furan (B31954) synthesis arkat-usa.org. For example, 4-silylated oxazoles have been shown to undergo inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions with electron-poor alkynes, such as dimethyl acetylenedicarboxylate, to generate polysubstituted furans arkat-usa.org.

Diels-Alder reactions of oxazoles with alkenes are a well-developed route for synthesizing pyridines wikipedia.orgresearchgate.netresearchgate.nettandfonline.com. These reactions involve the initial formation of a bicyclic intermediate, which then typically eliminates water to generate substituted pyridines arkat-usa.orgclockss.org. Regioselectivity is observed in reactions with alkenes, unlike with most alkynes clockss.org. Generally, for alkyl and alkoxy-substituted oxazoles, the more electronegative substituent of the dienophile occupies position 4 in the resulting pyridine (B92270) ring clockss.org. This methodology has been extensively applied in the synthesis of natural products, including pyridoxine (B80251) (vitamin B6) wikipedia.orgresearchgate.netresearchgate.netclockss.org. The Diels-Alder cycloaddition of this compound with ethylene (B1197577), for instance, is facilitated by the addition of an alkyl group or Brønsted or Lewis acids to the this compound nitrogen atom researchgate.netnih.gov.

Oxazoles also participate in Diels-Alder reactions with various heterodienophiles, including compounds containing N=N, C=O, C=N, C=S, and N=O bonds researchgate.netclockss.orgukim.mkrsc.org. These reactions can occur both intermolecularly and intramolecularly, leading to the formation of diverse heterocyclic systems such as triazolines, oxazolines, imidazolines, thiazolines, or oxadiazolines researchgate.netclockss.org. While many of these reactions are consistent with a Diels-Alder mechanism, some instances, particularly with certain heterodienophiles, may proceed via nucleophilic addition followed by ring opening and subsequent ring closure clockss.org. Computational studies using frontier molecular orbital theory and ab initio methods have investigated the Diels-Alder additions of formaldehyde (B43269), formaldehyde imine, diazene (B1210634) (Z- and E-isomers), and nitrosyl hydride to this compound, highlighting the decisive role of heteroatom lone pairs in directing regioselectivity researchgate.netukim.mkrsc.orgrsc.org.

Ring-Opening and Recyclization Reactions

Oxazoles are known to undergo ring-opening and recyclization reactions, leading to the formation of various other heterocyclic frameworks tandfonline.comresearchgate.netresearchgate.net. Deprotonation at the C2 position of this compound is often accompanied by ring opening, producing an isonitrile wikipedia.orgchemeurope.com. Nucleophilic attacks on the this compound ring frequently result in ring cleavage rather than simple substitution pharmaguideline.com. For example, in the presence of ammonia or formamide, oxazoles can undergo ring cleavage to form imidazoles pharmaguideline.com. Similarly, the reaction of 2-(bromomethyl)oxazoles with thiosemicarbazide (B42300) and a carbonyl compound can lead to this compound ring-opening and recyclization, yielding 2-hydrazono-3-thiazolines researchgate.net. Oxidation reactions, such as with cold potassium permanganate, chromic acid, or ozone, can also induce the opening of the this compound ring, leading to open-chain products pharmaguideline.com.

Computational and Theoretical Studies of Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic and structural properties of oxazole and its derivatives researchgate.netsemanticscholar.orgirjweb.commdpi.com. These methods provide insights into molecular geometry, charge distribution, and energy levels, which are critical for predicting chemical behavior.

Electronic structure elucidation of this compound often involves the calculation of parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, charge distribution, and dipole moments researchgate.netirjweb.commdpi.comrjpbcs.comjuniperpublishers.comingentaconnect.com. These parameters are fundamental to understanding a molecule's reactivity and stability irjweb.commdpi.com. For instance, the energy values of HOMO and LUMO for a studied this compound derivative were reported as -5.6518 eV and 0.8083 eV, respectively, leading to a HOMO-LUMO energy gap (ΔE) of 4.8435 eV, which reflects the molecule's chemical reactivity irjweb.com. A smaller energy gap generally indicates higher reactivity irjweb.comrjpbcs.com.

Calculations also reveal the distribution of electron density within the this compound ring. Significant negative charges are typically observed at the nitrogen and oxygen atoms due to their high electronegativity, indicating regions prone to electrophilic attack juniperpublishers.com. Molecular Electrostatic Potential (MESP) analysis further visualizes these charge distributions, identifying electrophilic and nucleophilic regions within the molecules mdpi.com. The calculated dipole moments also provide insights into the molecule's polarity researchgate.netrjpbcs.com.

The geometry of the this compound ring is generally found to be almost planar, with small deviations in dihedral angles researchgate.net. Specific bond angles and lengths have been determined through quantum chemical calculations, such as the N-C-O and O-C-C bond angles within the this compound ring irjweb.comresearchgate.net.

| Electronic Structure Parameter | Value (for a specific this compound derivative) | Reference |

|---|---|---|

| HOMO Energy (EHOMO) | -5.6518 eV | irjweb.com |

| LUMO Energy (ELUMO) | 0.8083 eV | irjweb.com |

| HOMO-LUMO Energy Gap (ΔE) | 4.8435 eV | irjweb.com |

While the this compound ring itself is inherently rigid and planar, conformational analysis in computational studies often focuses on substituted oxazoles or their interactions within larger systems researchgate.net. Studies have explored the conformational preferences of this compound-containing fragments within complex biomolecules, such as in the antibiotic microcin (B1172335) B17 nih.gov. Computational calculations, including conformational searches, have identified low-energy conformations that suggest preorganization for cyclization, for instance, by revealing short oxygen to carbonyl carbon distances in this compound-forming fragments nih.gov.

Furthermore, computational studies have been applied to investigate the C-glycosyl bond conformation in oxazofurin, an this compound analog of tiazofurin, combining crystallographic and computational methods to understand its structural preferences acs.org.

This compound is classified as an aromatic compound, though it is considered less aromatic than its sulfur analog, thiazole (B1198619) wikipedia.org. Computational methods are crucial for quantifying and understanding the aromatic character of this compound through various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus Independent Chemical Shift (NICS) are frequently used aromaticity descriptors researchgate.netjchemrev.comuncg.edumdpi.comresearchgate.net.

Studies employing these indices have quantitatively estimated the aromaticity of oxazoles to be approximately 34-42% relative to benzene (B151609) researchgate.net. It has been noted that different aromaticity indices may evaluate distinct attributes of aromaticity jchemrev.com. The position of aza-substitution can also influence aromaticity, affecting bond length equalization and π-electron distribution jchemrev.com.

Quantum chemical calculations are powerful tools for predicting the reactivity of this compound derivatives, identifying preferred sites for chemical reactions, and elucidating reaction mechanisms irjweb.commdpi.comrjpbcs.comjuniperpublishers.comresearchgate.net. The HOMO-LUMO energy gap, Fukui functions, and molecular electrostatic potential (MESP) are key descriptors used in these predictions irjweb.commdpi.comresearchgate.net.

For the parent this compound, electrophilic aromatic substitution typically occurs at the C5 position, while nucleophilic substitution can occur at C2, especially with appropriate leaving groups wikipedia.org. Computational studies on substituted oxazoles have shown that the 2,4,5-trimethyl this compound derivative is predicted to be highly reactive due to its small HOMO-LUMO energy gap, with C2, C4, and C5 identified as preferential sites for nucleophilic attack rjpbcs.com. Electron-donating substituents can enhance reactivity towards electrophilic attack at the pyridine (B92270) nitrogen atom researchgate.net.

The regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems, including oxazoles, can be predicted using computational methods like RegioSQM, which identifies the most nucleophilic centers based on protonation energies amazonaws.com. Oxazoles are also known to participate in Diels-Alder reactions, often functioning as electron-rich dienes, a reactivity aspect that can be explored computationally wikipedia.orgukim.mk.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into their stability, conformational changes, and interactions with other molecules, such as proteins or solvents mdpi.comtandfonline.comnih.govtandfonline.com.

In the context of this compound, MD simulations have been applied to various systems. For example, studies have investigated the stability and structural variations of this compound-based oxadiazole scaffolds when interacting with target enzymes, like tyrosine kinase, to understand their anti-proliferative potential mdpi.com. MD simulations lasting up to 100 ns have been performed on imidazo[2,1-b]this compound derivatives to determine their binding free energies with target proteins such as BRAF kinase, revealing the stability of the ligand-protein complexes tandfonline.comtandfonline.comnih.gov.

Another notable application involves the study of this compound yellow dye, a compound containing benzthis compound (B165842) and quinoline (B57606) rings, to understand its fluorescence enhancement upon intercalation in double-stranded DNA nih.gov. MD simulations helped explore the potential energy surfaces and rotational motion of the dye in different environments (water vs. DNA-intercalated), supporting the hypothesis that DNA intercalation inhibits non-radiative relaxation pathways, leading to increased fluorescence nih.gov.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor (e.g., a protein) to form a stable complex mdpi.comtandfonline.combioorganica.com.uarroij.comnih.govmdpi.comnih.govgrowingscience.commdpi.comresearchgate.net. This technique is widely used in drug discovery to estimate binding affinities and identify key interactions.

Studies have utilized molecular docking to investigate the binding of this compound derivatives to various biological targets. For instance, this compound derivatives have been docked with the PPARγ receptor to identify potential drug candidates for diabetes treatment, showing high affinity and interaction towards the protein rroij.com. Phenyl-substituted 1,3-oxazoles have been studied for their interactions with protein fragments, demonstrating the importance of hydrogen bonds and π-stacking interactions in stabilizing the complexes bioorganica.com.uanih.gov.

Molecular docking has also been employed to analyze the binding of this compound-based oxadiazole scaffolds with tyrosine kinase, demonstrating their interactive character with the target enzyme mdpi.com. Imidazo[2,1-b]this compound derivatives have been docked with BRAF kinase to understand their potential as inhibitors, revealing stable interactions within the receptor's active site tandfonline.comtandfonline.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies involving this compound and its derivatives are extensively employed to establish mathematical models that correlate chemical structure with biological activity. These computational approaches aid in predicting the activity of novel compounds and guiding the design of more potent and selective agents.

Various QSAR models, including 2D- and 4D-QSAR, Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), Multiple Linear Regression (MLR), Partial Least Squares (PLS), Feed Forward Neural Networks (FFNN), and Associative Neural Networks (ASNN), have been developed for this compound derivatives mdpi.comnih.govtandfonline.comnih.govtandfonline.comnih.govtypeset.ioresearchgate.netacs.orgresearchgate.net. These models utilize molecular descriptors such as steric, electrostatic, and lipophilic factors, as well as various molecular characteristics, indices, and VAMP parameters, to quantify structural features nih.govtypeset.io.

Key Research Findings from QSAR Studies:

Antileishmanial Activity: 2D- and 4D-QSAR models have been developed for this compound and oxadiazole derivatives active against Leishmania infantum, the causative agent of visceral leishmaniasis. Hierarchical clustering based on structural similarity was used to divide compound sets, leading to models with improved statistical robustness and predictive ability (2D-QSAR: R² = 0.90, R²pred = 0.82; 4D-QSAR: R² = 0.80, R²pred = 0.64) mdpi.comnih.govresearchgate.net.

Antibacterial Activity: 3D-QSAR studies using CoMFA on oxazolidinone antibacterial agents, which include this compound derivatives, showed strong correlations between in vitro activities (MICs) against methicillin-resistant Staphylococcus aureus (MRSA 88) and their steric, electrostatic factors, and lipophilicities nih.gov.

Anti-Alzheimer Agents: QSAR studies on α-ketothis compound analogues as fatty acid amide hydrolase (FAAH) enzyme antagonists identified key descriptors influencing anti-Alzheimer activity, such as the Kier chi 5 ring index, VAMP Heat of formation, and VAMP LUMO typeset.io.

Anticancer Activity: QSAR models have been successfully applied to predict the anticancer activity of 1,3-oxazole derivatives, often showing better predictive capability compared to 1,3-thiazole derivatives researchgate.netglobalauthorid.com.

Antiviral Activity: QSAR studies on azole derivatives, including oxazoles, tested against human cytomegalovirus (HCMV) demonstrated predictive abilities for classification models with balanced accuracies ranging from 73% to 79%. External validation confirmed their reasonable accuracy (BA = 76–83%) for predicting newly designed compounds tandfonline.comnih.gov. Molecular docking studies further suggested DNA polymerase as a promising biotarget, with active compounds showing binding energies of -8.6 and -7.8 kcal/mol nih.gov.

BRAF Kinase Inhibition: Computational investigations of imidazo[2,1-b]this compound derivatives as mutant BRAF kinase inhibitors utilized 3D-QSAR (CoMFA and CoMSIA) and molecular dynamics simulations. The CoMSIA/SEHA model exhibited strong predictive power (Q² = 0.578; R² = 0.828; R²pred = 0.74), guiding the identification of critical regions for anticancer activity and leading to the design of inhibitors with favorable binding free energies (e.g., -149.552 kJ/mol for one compound) tandfonline.comnih.gov.

Table 1: Summary of Selected QSAR Study Outcomes for this compound Derivatives

| Activity Type | QSAR Model Type | Key Descriptors/Factors | Predictive Performance (R²/R²pred or BA) | Reference |

| Antileishmanial | 2D- & 4D-QSAR | Structural similarity, molecular fingerprints | R² = 0.90, R²pred = 0.82 (2D) | mdpi.comnih.gov |

| R² = 0.80, R²pred = 0.64 (4D) | ||||

| Antibacterial | 3D-QSAR (CoMFA) | Steric, electrostatic, lipophilic factors | Strong correlation | nih.gov |

| Anti-Alzheimer | MLR, PLS, FFNN | Kier chi 5 ring index, VAMP Heat of formation, VAMP LUMO | R² (MLR) = 0.849 | typeset.io |

| Antiviral (HCMV) | Classification | - | BA = 73–79% (prediction) | tandfonline.comnih.gov |

| BRAF Kinase Inhibitor | 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic fields | Q² = 0.578, R² = 0.828, R²pred = 0.74 | tandfonline.comnih.gov |

Non-Linear Optical (NLO) Properties Investigations

While this compound derivatives are explored for optoelectronic applications, including their photophysical properties for deep blue OLED applications researchgate.netresearchgate.net, specific computational investigations focusing solely on the Non-Linear Optical (NLO) properties of the this compound compound itself are not explicitly detailed in the provided search results. Research in this area typically involves studying how materials interact with intense laser light, leading to phenomena like harmonic generation or electro-optic effects. The available information primarily discusses ground and excited state dipole moments and solvatochromic behavior, which are related to general optical properties rather than specific NLO characteristics researchgate.netresearchgate.net.

Interactions with Solvents and Other Molecules